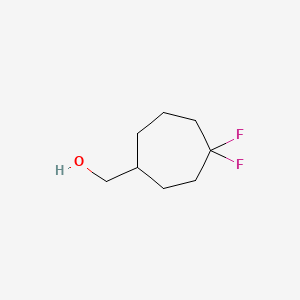
(4,4-Difluorocycloheptyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Difluorocycloheptyl)methanol is an organic compound characterized by a cycloheptyl ring substituted with two fluorine atoms at the 4-position and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocycloheptyl)methanol typically involves the introduction of fluorine atoms into a cycloheptyl ring followed by the addition of a methanol group. One common method involves the difluoromethylation of cycloheptanone using difluorocarbene precursors under basic conditions. The reaction proceeds through the formation of a difluorocycloheptanone intermediate, which is subsequently reduced to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Difluorocycloheptyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of (4,4-Difluorocycloheptyl)ketone.
Reduction: Formation of (4,4-Difluorocycloheptyl)alkane.
Substitution: Formation of various substituted cycloheptyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4,4-Difluorocycloheptyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of (4,4-Difluorocycloheptyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,4-Difluorocyclohexyl)methanol: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
(4,4-Difluorocyclopentyl)methanol: Similar structure but with a cyclopentyl ring.
(4,4-Difluorocyclooctyl)methanol: Similar structure but with a cyclooctyl ring
Uniqueness
(4,4-Difluorocycloheptyl)methanol is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its six- or five-membered ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C8H14F2O |
|---|---|
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
(4,4-difluorocycloheptyl)methanol |
InChI |
InChI=1S/C8H14F2O/c9-8(10)4-1-2-7(6-11)3-5-8/h7,11H,1-6H2 |
Clé InChI |
SNMCFLWPIMQNHT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC(C1)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


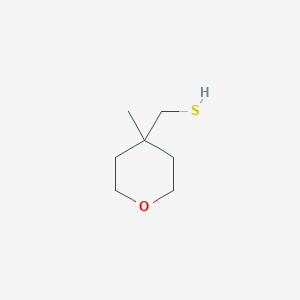
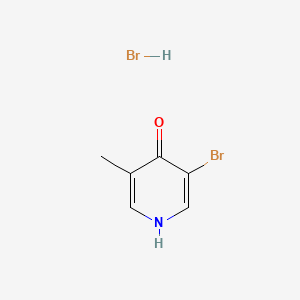
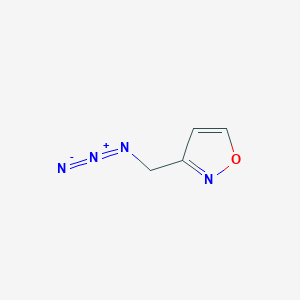
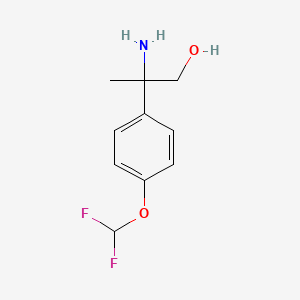
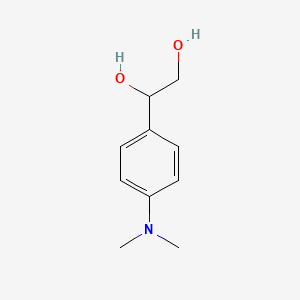
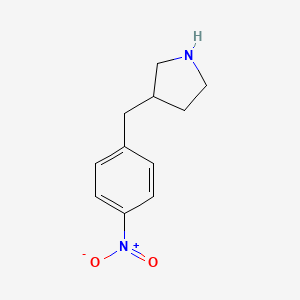

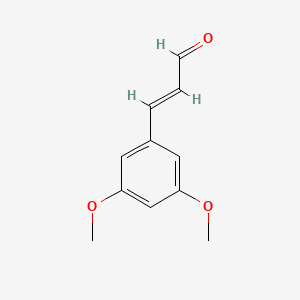
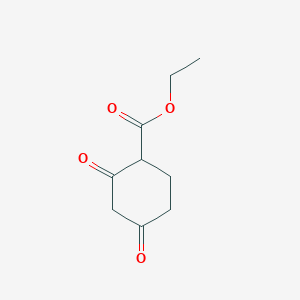


![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
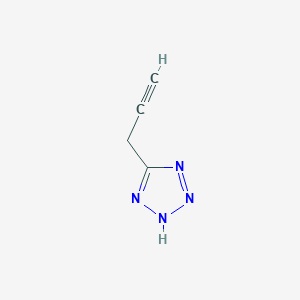
![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
